molecular formula C17H25ClF3N5O2S B2669870 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2097935-30-1

4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2669870
CAS No.: 2097935-30-1
M. Wt: 455.93
InChI Key: ZLHFRAVPQFZBPI-UHFFFAOYSA-N
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Description

The compound 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide features a pyridine core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. This pyridine moiety is linked to a piperazine ring, which is further connected to an N,N-dimethylpiperidine-1-sulfonamide group.

Properties

IUPAC Name

4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClF3N5O2S/c1-23(2)29(27,28)26-5-3-14(4-6-26)24-7-9-25(10-8-24)16-15(18)11-13(12-22-16)17(19,20)21/h11-12,14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHFRAVPQFZBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Pyridine-Substituted Analogs
  • ML267 () : Contains a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group linked to a piperazine-carbothioamide. Unlike the target compound’s sulfonamide, ML267 uses a carbothioamide (–C(S)NH₂), which reduces acidity and alters hydrogen-bonding interactions. ML267 exhibits potent inhibition of bacterial phosphopantetheinyl transferase, suggesting the pyridine substituents are critical for enzyme targeting .
  • MK45/RTC6 (): Features a thiophen-2-ylbutanone linker instead of sulfonamide.
Piperazine/Piperidine Modifications
  • Compound 15 () : A phenyl-substituted piperazine-pyridine-3-sulfonamide derivative. The phenyl group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to the N,N-dimethylpiperidine-sulfonamide in the target compound .
  • Parchem Compound (): Contains a carboxamide (–CONH–) bridge between piperazine and a trifluoromethylphenyl group.

Functional Group Analysis

Compound Key Functional Groups Impact on Properties
Target Compound Piperazine, N,N-dimethylpiperidine-sulfonamide Enhanced solubility (sulfonamide), reduced basicity (dimethyl groups), metabolic stability
ML267 () Piperazine-carbothioamide Lower acidity, altered enzyme binding
Parchem Compound () Piperazine-carboxamide Reduced hydrogen-bonding capacity compared to sulfonamide
MK45/RTC6 () Thiophen-2-ylbutanone Increased flexibility but reduced target affinity

Physicochemical and Pharmacokinetic Profiles

  • LogP : The trifluoromethyl and chloro groups lower LogP (increasing hydrophilicity), while the dimethylpiperidine-sulfonamide balances lipophilicity for membrane permeability.
  • Metabolic Stability: N,N-dimethyl groups on the piperidine may block oxidative metabolism, improving half-life compared to non-methylated analogs .

Biological Activity

The compound 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H20ClF3N4O2SC_{17}H_{20}ClF_3N_4O_2S, with a molecular weight of approximately 400.88 g/mol. It features a sulfonamide group, a piperazine ring, and a trifluoromethyl-pyridine moiety, which contribute to its biological properties.

PropertyValue
Chemical Formula C₁₇H₂₀ClF₃N₄O₂S
Molecular Weight 400.88 g/mol
CAS Number 1097785-66-4
IUPAC Name This compound

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. The presence of the trifluoromethyl group may enhance the lipophilicity and membrane permeability of this compound, potentially increasing its antimicrobial efficacy.

Antiviral Activity

In vitro studies have shown that related compounds can inhibit viral replication. For example, derivatives of pyridine and piperazine have been tested against various viruses, demonstrating promising results in reducing viral load and inhibiting viral entry into host cells.

Anticancer Activity

Several studies have investigated the anticancer potential of pyridine-based compounds. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. The specific compound may exhibit similar properties, warranting further investigation.

Case Studies

  • In Vitro Studies on Antimicrobial Activity : A study evaluated the antimicrobial effects of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had significant inhibitory concentrations, suggesting potential for therapeutic applications in treating bacterial infections.
  • Antiviral Efficacy Against Influenza : Another study explored the antiviral effects of piperazine derivatives against influenza virus strains. The compound demonstrated substantial inhibition of viral replication in cell cultures, highlighting its potential as an antiviral agent.
  • Cancer Cell Line Testing : Research involving various cancer cell lines has shown that compounds similar to the one discussed can induce apoptosis and inhibit tumor growth. The mechanism often involves targeting specific pathways such as NF-kB or MAPK signaling cascades.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound with high purity?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including:
  • Nucleophilic substitution : Reacting chloropyridine derivatives with piperazine under reflux conditions in polar aprotic solvents (e.g., DMF) .
  • Sulfonamide coupling : Introducing the sulfonamide group via reaction with sulfonyl chlorides in dichloromethane, catalyzed by triethylamine .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity. Monitor reaction progress via TLC and confirm yields using LCMS (e.g., m/z = 488.1 [M + H]+ for intermediates) .

Q. Which analytical techniques are most reliable for structural confirmation?

  • Methodological Answer :
  • 1H/13C NMR : Key for verifying piperazine and pyridine ring connectivity. Look for characteristic shifts:
  • Piperazine N–CH2 protons at δ 2.5–3.5 ppm .
  • Trifluoromethyl (CF3) groups show distinct 19F NMR signals at δ -60 to -70 ppm .
  • LCMS : Confirm molecular weight (e.g., [M + H]+) and purity (>98% @ 215/254 nm). Retention times (RT) vary with substituents; e.g., RT = 2.286 min for chlorophenyl analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate receptor binding?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace Cl with F or CH3 on the pyridine ring) and compare bioactivity .

  • Assays :

  • Receptor binding : Radioligand displacement assays (e.g., Ki values for dopamine D2/D3 receptors).

  • Functional activity : cAMP modulation or β-arrestin recruitment in HEK293 cells .

  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding poses in receptor pockets (e.g., serotonin 5-HT2A) .

    • Example SAR Table :
Substituent (R)Biological Activity (IC50, nM)Key Structural Feature
3-Cl, 5-CF312 ± 2 (D2 receptor)Enhanced lipophilicity
3-F, 5-CF345 ± 5Reduced steric bulk
3-CH3, 5-CF3>100Increased steric hindrance
Data adapted from analogs in .

Q. What computational strategies optimize synthesis and predict drug-like properties?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemistry software (Gaussian) to simulate transition states and identify energy barriers .
  • Physicochemical Prediction :
  • Solubility : COSMO-RS models in solvents like DMSO or water.
  • Bioavailability : SwissADME for Lipinski’s rule compliance (e.g., logP < 5) .
  • Scale-Up Simulation : CFD modeling to optimize reactor parameters (temperature, stirring rate) for gram-scale synthesis .

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., CHO vs. HEK293) and buffer conditions (pH, ion concentration) .
  • Orthogonal Validation :
  • Compare SPR (surface plasmon resonance) with fluorescence polarization assays for binding affinity .
  • Validate cytotoxicity via MTT and ATP-based luminescence assays .
  • Purity Control : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to rule out impurities >0.5% .

Q. What challenges arise in scaling up the synthesis, and how are they addressed?

  • Methodological Answer :
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of piperazine to chloropyridine) to minimize dimerization .
  • Solvent Selection : Replace THF with 2-MeTHF for safer, greener large-scale reactions .
  • Workflow Automation : Use flow chemistry systems (e.g., Syrris) for continuous piperazine coupling and in-line LCMS monitoring .

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